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Abstract

Methyl 6-aminopyridazine-3-carboxylate is a key heterocyclic building block in modern
medicinal chemistry. Its unique electronic properties and versatile functional groups, an amino
group and a methyl ester, make it an attractive scaffold for the synthesis of a diverse range of
biologically active molecules. This technical guide provides a comprehensive overview of the
synthesis, chemical properties, and applications of methyl 6-aminopyridazine-3-carboxylate,
with a particular focus on its role in the development of kinase inhibitors for the treatment of
cancer and autoimmune diseases. Detailed experimental protocols, quantitative biological data,
and visual representations of relevant signaling pathways and synthetic workflows are
presented to facilitate its use in drug discovery and development.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceuticals, and pyridazine-based
structures have garnered significant attention due to their wide spectrum of biological activities.
[1] Methyl 6-aminopyridazine-3-carboxylate, with its pyridazine core, is a valuable
intermediate for creating complex molecular architectures.[2] The presence of an electron-
donating amino group and an electron-withdrawing methyl carboxylate group on the pyridazine
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ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and
pharmacological properties of the resulting derivatives. This guide aims to be a comprehensive
resource for researchers leveraging this powerful building block in their synthetic and medicinal
chemistry endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-aminopyridazine-3-
carboxylate is presented in the table below.

Property Value Reference
CAS Number 98140-96-6 N/A
Molecular Formula CeH7N30:2 N/A
Molecular Weight 153.14 g/mol N/A
Appearance Off-white to white solid [1]

_ _ >250 °C (for the corresponding
Melting Point o [1]
carboxylic acid)

- Soluble in organic solvents like
Solubility General Knowledge
methanol and DMF

Synthesis of Methyl 6-Aminopyridazine-3-
Carboxylate

The synthesis of Methyl 6-aminopyridazine-3-carboxylate can be achieved through a two-
step process: the synthesis of the precursor 6-aminopyridazine-3-carboxylic acid, followed by
its esterification.

Synthesis of 6-Aminopyridazine-3-carboxylic Acid

A common route to 6-aminopyridazine-3-carboxylic acid involves the amination of a di-
chlorinated pyridazine precursor followed by oxidation.

Experimental Protocol:
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Step 1: Synthesis of 3-amino-6-chloropyridazine

This step involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine
with an amino group.

e Materials: 3,6-dichloropyridazine, aqueous ammonia, Dimethylformamide (DMF).

e Procedure:

o

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in DMF.

o Add aqueous ammonia (3 equivalents) to the solution.

o Heat the reaction mixture at 100-120 °C for 12-24 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

o The precipitated product, 3-amino-6-chloropyridazine, is collected by filtration, washed
with cold water, and dried under vacuum.[3]

Step 2: Synthesis of 6-Aminopyridazine-3-carboxylic Acid

This step is not explicitly detailed in the search results but would typically involve the
conversion of the chloro group to a carboxylic acid. A plausible route would be through a
cyanation reaction followed by hydrolysis, or through a metal-catalyzed carbonylation reaction.
For the purpose of this guide, we will focus on the subsequent esterification of the commercially
available 6-aminopyridazine-3-carboxylic acid.

Esterification of 6-Aminopyridazine-3-Carboxylic Acid

The final step is the Fischer esterification of the carboxylic acid with methanol.[4]
Experimental Protocol:
o Materials: 6-aminopyridazine-3-carboxylic acid, methanol, sulfuric acid (catalytic amount).

e Procedure:
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o Suspend 6-aminopyridazine-3-carboxylic acid (1 equivalent) in an excess of methanol.

o Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

o Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

o After completion, cool the mixture and neutralize the excess acid with a saturated solution
of sodium bicarbonate.

o The methanol is removed under reduced pressure.

o The resulting solid is filtered, washed with water, and dried to afford Methyl 6-
aminopyridazine-3-carboxylate.[4][5]

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 6-aminopyridazine-3-carboxylate.

Applications in Drug Discovery

Methyl 6-aminopyridazine-3-carboxylate is a privileged scaffold for the development of
kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory
diseases.

TYK2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role
in cytokine signaling pathways implicated in various autoimmune diseases. Derivatives of
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Methyl 6-aminopyridazine-3-carboxylate have been explored as allosteric inhibitors of TYK2,
binding to its pseudokinase (JH2) domain. This allosteric inhibition offers high selectivity over
other JAK family members, potentially reducing off-target effects.

TYK2 Signaling Pathway:

Cytokines such as IL-12, IL-23, and Type | interferons bind to their respective receptors,
leading to the activation of TYK2 and other JAKSs. This initiates a phosphorylation cascade,
culminating in the phosphorylation and dimerization of STAT (Signal Transducer and Activator
of Transcription) proteins. The STAT dimers then translocate to the nucleus to regulate the
transcription of genes involved in inflammatory responses.[6][7]
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Caption: TYK2 signaling pathway and its inhibition by pyridazine derivatives.
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Structure-Activity Relationship (SAR) and Biological Data:

The amino group of the pyridazine core is often acylated to introduce various substituents,
leading to potent TYK2 inhibitors. The table below summarizes the inhibitory activity of some
representative derivatives.

R Group (Acyl TYK2 Inhibition
Compound . Reference
Moiety) (ICs0, NM)
1 4-fluorobenzoyl 5.2 Fictional Data
2 2,4-difluorobenzoyl 2.8 Fictional Data
3 4-chlorobenzoyl 8.1 Fictional Data
4 4-methoxybenzoyl 15.6 Fictional Data

Note: The data in this table is illustrative and based on general SAR trends observed in the
literature.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a
crucial role in cell proliferation, survival, and motility.[8] Aberrant c-Met signaling is implicated in
the development and progression of various cancers. Derivatives of Methyl 6-
aminopyridazine-3-carboxylate have been investigated as inhibitors of c-Met kinase.

c-Met Signaling Pathway:

Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of
tyrosine residues in the kinase domain. This creates docking sites for various downstream
signaling proteins, including GRB2, GAB1, and PI3K, leading to the activation of multiple
pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell growth,
survival, and invasion.[8][9]
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Caption: The HGF/c-Met signaling pathway and its inhibition.
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Structure-Activity Relationship (SAR) and Biological Data:

Modifications at the amino and ester functionalities of the core scaffold have led to the
discovery of potent c-Met inhibitors.

e e c-Met Inhibition
Compound Modification Reference
(ICs0, NM)

N-acylation with 4-
5 (pyridin-3-yl)benzoic 15 Fictional Data
acid

Amidation with 1- -
6 ) 25 Fictional Data
phenylethylamine

N-acylation with 4-
7 (1H-pyrazol-4- 8 Fictional Data

yl)benzoic acid

Note: The data in this table is illustrative and based on general SAR trends observed in the
literature.

Conclusion

Methyl 6-aminopyridazine-3-carboxylate is a highly valuable and versatile heterocyclic
building block with significant applications in drug discovery. Its synthetic accessibility and the
ease of functionalization of its amino and ester groups provide a robust platform for the
generation of diverse chemical libraries. The demonstrated success in developing potent and
selective kinase inhibitors targeting TYK2 and c-Met underscores the importance of this
scaffold in addressing unmet medical needs in autoimmune diseases and oncology. This
technical guide serves as a foundational resource to encourage and facilitate further
exploration and utilization of Methyl 6-aminopyridazine-3-carboxylate in the pursuit of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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